4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone typically involves the reaction of 2,4-dichloroaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as crystallization and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the phthalazinone core.
Substitution: The dichloroanilino group can undergo substitution reactions, where one or both chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted phthalazinones .
Scientific Research Applications
4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone include other phthalazinone derivatives and dichloroaniline-based compounds. Some examples are:
- This compound analogs with different substituents on the phthalazinone core.
- Dichloroaniline derivatives with varying functional groups attached to the aniline ring .
Uniqueness
What sets this compound apart is its unique combination of a phthalazinone core and a dichloroanilino group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
4-[(2,4-Dichloroanilino)methyl]-1(2H)-phthalazinone (CAS No. 303995-64-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Phthalazinone derivatives, including this compound, have been extensively studied for their potential therapeutic applications across various diseases, particularly cancer.
Chemical Structure and Properties
The molecular formula of this compound is C15H11Cl2N3O, with a molecular weight of approximately 320.17 g/mol. The compound features a phthalazinone core substituted with a dichloroaniline moiety, which is critical for its biological activity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of phthalazinone derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Inhibition Studies : A study reported that certain phthalazinone derivatives exhibited significant inhibitory effects against human cancer cell lines such as MCF-7 (breast cancer) and HePG2 (hepatocellular carcinoma), with IC50 values ranging from 17.39 µM to 22.19 µM, outperforming standard chemotherapeutics like 5-fluorouracil .
- Mechanism of Action : The anticancer mechanism often involves the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells. By inhibiting PARP, these compounds can enhance the cytotoxic effects of other anticancer agents .
Other Pharmacological Activities
Beyond anticancer properties, phthalazinones exhibit a range of biological activities:
- Antimicrobial : Some derivatives have demonstrated antimicrobial properties against various pathogens.
- Antidiabetic and Antihypertensive : Phthalazinones have been explored for their potential in managing diabetes and hypertension due to their ability to modulate metabolic pathways .
- Anticonvulsant and Analgesic : Certain phthalazinone derivatives have shown effectiveness in pain relief and seizure control .
Case Studies
- Study on Antitumor Activity : A comprehensive study evaluated the antitumor efficacy of multiple phthalazinone derivatives against different cancer cell lines. The results indicated that compounds with specific substitutions on the phthalazinone ring exhibited enhanced cytotoxicity compared to others .
- PARP Inhibition : Research highlighted that specific phthalazinone derivatives could act as potent PARP inhibitors, thereby providing a dual mechanism of action—direct cytotoxicity and enhanced sensitivity to DNA-damaging agents in cancer therapy .
Properties
IUPAC Name |
4-[(2,4-dichloroanilino)methyl]-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c16-9-5-6-13(12(17)7-9)18-8-14-10-3-1-2-4-11(10)15(21)20-19-14/h1-7,18H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXGMPRIJUTPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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